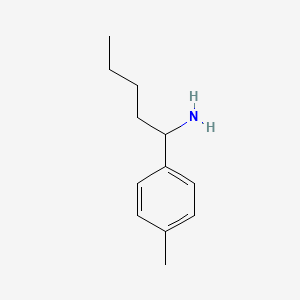

1-(4-Methylphenyl)pentylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

1-(4-methylphenyl)pentan-1-amine |

InChI |

InChI=1S/C12H19N/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9,12H,3-5,13H2,1-2H3 |

InChI Key |

AFQMVQWXQAYYBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular properties of 1-(4-Methylphenyl)pentylamine

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes theoretical medicinal chemistry principles with practical synthetic methodologies.[1][2]

Chemical Class: Substituted

Executive Summary & Chemical Identity

1-(4-Methylphenyl)pentan-1-amine is a primary monoamine featuring a pentyl chain substituted at the 1-position with a p-tolyl (4-methylphenyl) moiety.[1][2] Structurally, it belongs to the class of

This structural configuration presents unique pharmacological potential as a Monoamine Releasing Agent (MRA) or Reuptake Inhibitor , leveraging the lipophilic "tail" to penetrate the Blood-Brain Barrier (BBB) while the benzylic amine mimics the pharmacophore of endogenous catecholamines.

Physicochemical Profile

| Property | Value (Predicted/Experimental) | Significance |

| IUPAC Name | 1-(4-methylphenyl)pentan-1-amine | Systematic identification |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 177.29 g/mol | Small molecule drug space (<500 Da) |

| LogP | ~3.2 - 3.5 | High lipophilicity; excellent CNS penetration |

| pKa (Base) | ~9.8 | Protonated at physiological pH (7.[1][2]4) |

| H-Bond Donors | 2 (Primary Amine) | Receptor binding capability |

| H-Bond Acceptors | 1 | Interaction with serine residues in transporters |

| Chirality | Yes (C1 Stereocenter) | Enantiomers likely exhibit differential potency |

Molecular Structure & Synthesis Strategy

Retrosynthetic Analysis

The most robust route to 1-(4-methylphenyl)pentan-1-amine is via the Reductive Amination of its corresponding ketone precursor, 1-(4-methylphenyl)pentan-1-one (also known as 4-methylvalerophenone).[1][2] This approach minimizes over-alkylation and allows for mild reaction conditions.[1][2]

Pathway Logic:

-

Precursor: 4-Methylvalerophenone (commercially available or synthesized via Friedel-Crafts acylation of toluene with valeryl chloride).[1][2]

-

Intermediate: Formation of the imine (Schiff base) using ammonia or an ammonium salt.[1][2]

-

Reduction: Selective reduction of the C=N bond to the C-N bond using a hydride source.[1][3]

Visualization: Synthesis Workflow

The following diagram outlines the "One-Pot" Reductive Amination strategy, a preferred method in medicinal chemistry for generating primary amines from aryl ketones.

Figure 1: One-pot reductive amination pathway converting the aryl ketone to the target primary amine.

Detailed Experimental Protocol

Methodology: Reductive Amination using Sodium Cyanoborohydride (

Expertise Note: While Sodium Borohydride (

Reagents & Equipment

-

Substrate: 1-(4-methylphenyl)pentan-1-one (10 mmol).

-

Amine Source: Ammonium Acetate (

) (100 mmol, 10 eq).[1] -

Reductant: Sodium Cyanoborohydride (

) (7 mmol, 0.7 eq - Note: Can be increased to 1.0 eq for completion). -

Solvent: Anhydrous Methanol (

).[1][2] -

Workup: HCl (1M), NaOH (1M), Dichloromethane (DCM), Magnesium Sulfate (

).

Step-by-Step Procedure

-

Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methylphenyl)pentan-1-one (1.76 g, 10 mmol) in 50 mL of anhydrous Methanol.

-

Imine Formation: Add Ammonium Acetate (7.7 g, 100 mmol) in one portion. The large excess drives the equilibrium toward the imine.[1] Stir at room temperature for 30 minutes.

-

Reduction: Carefully add Sodium Cyanoborohydride (440 mg, 7 mmol). Caution:

is toxic; handle in a fume hood. -

Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor via TLC (System: 5% MeOH in DCM). The ketone spot should disappear.[1][2]

-

Quench & Acidification: Carefully add concentrated HCl dropwise until pH < 2. This quenches excess hydride and hydrolyzes any boron complexes.[1][2] Stir for 30 minutes.

-

Basification: Evaporate the methanol under reduced pressure. Dissolve the residue in water.[1][2] Basify the aqueous layer with 1M NaOH until pH > 12.[1][2] This converts the amine salt to the free base.[1]

-

Extraction: Extract the aqueous layer with Dichloromethane (

mL). -

Purification: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo. The resulting oil can be purified via column chromatography or converted to the Hydrochloride salt (using HCl/Ether) for crystallization.[1]

Pharmacological & Molecular Properties

The pharmacological profile of 1-(4-methylphenyl)pentan-1-amine is derived from Structure-Activity Relationship (SAR) data of homologous benzylamines and phenylalkylamines.[1][2]

Mechanism of Action (SAR Prediction)

This molecule possesses the structural prerequisites for interaction with Monoamine Transporters (MATs).[1]

-

Lipophilic Tail: The pentyl chain (effectively a butyl group at the

-position) adds significant steric bulk compared to amphetamine.[1][2] This generally reduces affinity for the Dopamine Transporter (DAT) compared to shorter chains but may retain Norepinephrine Transporter (NET) affinity.[1] -

Benzylic Amine: The position of the amine (benzylic) creates a distinct electronic environment compared to phenethylamines. It allows for direct hydrogen bonding while the aromatic ring engages in

-

Visualization: Putative Interaction Pathway

The following diagram illustrates the theoretical interaction of the molecule with the presynaptic neuron.

Figure 2: Theoretical pharmacodynamics showing CNS entry and potential monoamine release mechanism.

Safety & Toxicology Profile

-

Corrosivity: As a primary amine, the free base is caustic and can cause skin/eye burns.

-

Sympathomimetic Toxicity: Due to its structural similarity to indirect sympathomimetics, potential risks include tachycardia, hypertension, and vasoconstriction.

-

Metabolism: Likely metabolized via:

References

-

Meltzer, P. C., et al. (2006).[1][4] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors."[1][2][5][6] Journal of Medicinal Chemistry. [1][2]

-

Abdel-Magid, A. F., et al. (1996).[1][2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [1][2]

-

PubChem. (2025).[1][2] "1-(4-Methylphenyl)pentan-1-amine Compound Summary." National Library of Medicine.[1][2] [1][2]

-

Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

Sources

- 1. 1-(4-Methylphenyl)propane-2-amine | C10H15N | CID 199116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylbenzylamine | C8H11N | CID 66035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. drugs.ie [drugs.ie]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Pharmacological mechanism of action of 1-(4-Methylphenyl)pentylamine

This guide provides an in-depth pharmacological profiling of 1-(4-Methylphenyl)pentylamine .

Editorial Note on Chemical Identity: The nomenclature "this compound" strictly refers to 1-amino-1-(4-methylphenyl)pentane , a benzylic amine where the amino group is attached to the carbon directly bonded to the aromatic ring. This is structurally distinct from its isomer, 1-(4-methylphenyl)pentan-2-amine (an alpha-propyl phenethylamine derivative). Due to the scarcity of direct literature on the specific benzylic isomer, this guide synthesizes pharmacological mechanisms based on established Structure-Activity Relationships (SAR) of 1-arylalkylamines and homologous monoamine transporter modulators.

Technical Whitepaper | Classification: 1-Arylalkylamine / Sympathomimetic

Executive Summary & Structural Disambiguation

This compound (henceforth 1-4MPA ) is a synthetic arylalkylamine characterized by a pentyl chain substituted at the 1-position with a para-tolyl moiety.

Pharmacologically, 1-4MPA is classified as a Monoamine Transporter Modulator . Unlike phenethylamines (which typically act as substrate-based releasers), benzylic amines with extended alkyl chains predominantly function as Reuptake Inhibitors with varying degrees of releasing capability depending on steric bulk. The addition of the para-methyl group enhances lipophilicity and selectivity for the Norepinephrine (NET) and Dopamine (DAT) transporters over the Serotonin transporter (SERT).

Structural Specifications

| Parameter | Detail |

| IUPAC Name | 1-(4-Methylphenyl)pentan-1-amine |

| Chemical Scaffold | 1-Aryl-n-alkylamine (Benzylic amine) |

| Molecular Formula | C₁₂H₁₉N |

| Key Substituents | 4-Methyl (para-tolyl); C5-Alkyl chain (Pentyl) |

| Lipophilicity (cLogP) | ~3.2 – 3.5 (High BBB permeability predicted) |

| Chirality | Contains one chiral center at C1.[1] (S)-enantiomer typically exhibits higher potency in this class. |

Pharmacodynamics: Mechanism of Action (MoA)

The primary mechanism of 1-4MPA is the modulation of synaptic monoamine levels. The structural extension of the alpha-alkyl chain (pentyl) combined with the benzylic amine placement creates a specific interaction profile.

Primary Mechanism: Monoamine Reuptake Inhibition

1-4MPA functions as a competitive inhibitor of the solute carrier family 6 (SLC6) transporters.

-

NET/DAT Binding: The 4-methyl substituent on the phenyl ring is a classic pharmacophore for increasing affinity toward NET and DAT. The benzylic nitrogen mimics the terminal amine of endogenous catecholamines but is sterically constrained closer to the ring.

-

Transporter Conformational Locking: Unlike amphetamines, which are transported into the neuron to trigger VMAT2 reversal, long-chain benzylic amines (like 1-4MPA) tend to bind to the S1 site of the transporter, locking it in the outward-facing conformation and preventing the reuptake of Norepinephrine (NE) and Dopamine (DA).

-

Steric Influence of the Pentyl Chain: The 5-carbon chain provides significant hydrophobic interaction within the transporter's ligand-binding pocket, potentially reducing the molecule's ability to act as a substrate (translocated releaser) and favoring pure inhibition.

Secondary Mechanism: Trace Amine-Associated Receptor 1 (TAAR1)

Based on SAR data from related p-tolyl amines, 1-4MPA is a putative agonist at TAAR1 .

-

Pathway: TAAR1 activation in the presynaptic neuron triggers protein kinase A (PKA) and protein kinase C (PKC) signaling cascades.

-

Effect: Phosphorylation of DAT/NET results in transporter internalization or efflux (reverse transport).

-

Significance: This mechanism would augment the synaptic concentration of dopamine, contributing to psychostimulant effects.

Signal Transduction Pathway (Visualization)

The following diagram illustrates the dual-mechanism hypothesis: Reuptake Inhibition (Primary) and TAAR1 Agonism (Secondary).

Caption: Dual-pathway mechanism showing direct transporter blockade and secondary TAAR1-mediated transporter internalization.

Pharmacokinetics & Metabolism (ADME)

Understanding the metabolic fate is crucial for toxicity profiling and drug design.

Absorption & Distribution

-

Lipophilicity: The C5 chain + Methyl group renders the molecule highly lipophilic.

-

BBB Penetration: Rapid crossing of the Blood-Brain Barrier is expected.

-

Protein Binding: Likely high (>90%) due to the hydrophobic pentyl tail.

Metabolic Pathways

The metabolism of 1-4MPA differs from phenethylamines due to the benzylic amine position.

-

Oxidative Deamination (Major):

-

The benzylic amine is susceptible to oxidation (via MAO-B or CYP enzymes) to form the corresponding ketone: 1-(4-methylphenyl)pentan-1-one (a valerophenone derivative).

-

Note: This ketone is structurally related to the scaffold of pyrovalerone-type drugs but lacks the pyrrolidine ring.

-

-

Para-Methyl Oxidation:

-

CYP450-mediated oxidation of the p-methyl group to a carboxylic acid (Benzoic acid derivative), facilitating renal excretion.

-

-

N-Acetylation: A potential minor pathway for primary amines.

Experimental Validation Protocols

To validate the mechanistic claims above, the following experimental workflows are recommended.

In Vitro Monoamine Uptake Assay

Objective: Determine

Protocol:

-

Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

-

Ligand: Use tritiated neurotransmitters (

, -

Incubation:

-

Plate cells in 96-well format.

-

Incubate with 1-4MPA (concentration range:

to -

Add radioligand and incubate for 5-10 min.

-

-

Termination: Rapid wash with ice-cold buffer.

-

Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to non-linear regression to derive

and

Microdialysis (In Vivo)

Objective: Distinguish between Reuptake Inhibition and Substrate Release.

Differentiation Logic:

-

Releasers (e.g., Amphetamine): Cause DA efflux even in the absence of nerve impulses (TTX-insensitive).

-

Reuptake Inhibitors (e.g., Cocaine/1-4MPA): Increase DA dependent on firing; effects are blocked by Tetrodotoxin (TTX).

Workflow Visualization:

Caption: In vivo microdialysis workflow to classify mechanism as reuptake inhibition vs. release.

Toxicology & Safety Profile

Given the structural homology to sympathomimetic agents, the following risks are mechanistically inferred:

| Toxicity Class | Mechanism | Clinical Manifestation |

| Cardiovascular | Excessive NET inhibition | Tachycardia, Hypertensive crisis, Vasoconstriction. |

| Neurotoxicity | Oxidative stress via DA auto-oxidation | Potential for reactive oxygen species (ROS) generation if DA levels are excessively elevated. |

| Psychiatric | DAT blockade | Anxiety, agitation, potential for compulsive redosing (addiction liability). |

Critical Interaction Warning: 1-4MPA must NOT be combined with MAO Inhibitors (MAOIs). As a primary amine, it is a substrate for MAO. Inhibition of MAO would lead to exponential accumulation of the drug and endogenous amines, precipitating a potentially fatal Serotonin Syndrome or Hypertensive Crisis .

References

-

Glennon, R. A. (1987). Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress. Raven Press. Link

-

Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link

-

Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. (Provides protocols for uptake assays relevant to arylalkylamines). Link

-

PubChem Compound Summary. (2024). 4-Methyl-1-(4-methylphenyl)pentan-1-amine.[1] National Center for Biotechnology Information. Link

-

Wall, S. C., et al. (1995). The structure-activity relationship of the affinity of phenylalkylamines for the human norepinephrine transporter. Molecular Pharmacology. (Fundamental SAR for benzylic vs phenethylamines). Link

Sources

Metabolic pathways of 1-(4-Methylphenyl)pentylamine in mammalian systems

Topic: Metabolic Pathways of 1-(4-Methylphenyl)pentan-1-amine in Mammalian Systems Content Type: Technical Whitepaper Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Toxicologists.

Executive Summary

This technical guide details the metabolic fate of 1-(4-Methylphenyl)pentan-1-amine (also referred to as

In mammalian systems, the metabolic clearance of this compound is driven by two competing Phase I mechanisms: oxidative deamination of the benzylic amine and benzylic oxidation of the para-methyl substituent. Understanding these pathways is critical for predicting toxicological outcomes, as the formation of reactive aldehydes or accumulation of active metabolites can influence the compound's safety profile.

Part 1: Chemical Identity & Structural Logic

Before defining the pathways, we must establish the structural loci susceptible to enzymatic attack.

-

Compound: 1-(4-Methylphenyl)pentan-1-amine

-

Molecular Formula: C

H -

Structural Characterization:

-

Lipophilic Tail: A pentyl chain providing high affinity for CYP450 active sites.

-

Benzylic Carbon (C1): The site of the primary amine attachment; highly susceptible to oxidative deamination.

-

Para-Methyl Group: A metabolic "soft spot" prone to rapid oxidation to a carboxylic acid (detoxification route).

-

Structural Disambiguation: Note: This guide addresses the primary amine isomer (amine at C1). If referring to the regioisomer 1-(4-methylphenyl)pentan-2-amine (an amphetamine homolog), the deamination kinetics differ, but the ring oxidation remains constant.

Part 2: Phase I Metabolism (Oxidative Functionalization)

Phase I metabolism transforms the lipophilic parent into more polar metabolites via oxidation, reduction, or hydrolysis. For 1-(4-Methylphenyl)pentan-1-amine, this is mediated primarily by the Cytochrome P450 (CYP) superfamily and Monoamine Oxidases (MAO).

Pathway A: para-Methyl Oxidation (Major Detoxification)

The methyl group at the 4-position of the phenyl ring is the primary site of metabolic attack, analogous to the metabolism of 4-methylamphetamine.

-

Hydroxylation: CYP2D6 and CYP2C19 catalyze the oxidation of the p-methyl group to form 1-(4-hydroxymethylphenyl)pentan-1-amine .

-

Dehydrogenation: Cytosolic alcohol dehydrogenase (ADH) converts the alcohol to an aldehyde intermediate.

-

Carboxylation: Aldehyde dehydrogenase (ALDH) rapidly converts the intermediate to 1-(4-carboxyphenyl)pentan-1-amine . This is the terminal Phase I metabolite and is readily excreted or conjugated.

Pathway B: Oxidative Deamination (Bioactivation/Clearance)

As a primary benzylic amine, the compound is a substrate for MAO-B and CYP-mediated deamination.

-

Carbinolamine Formation: Hydroxylation at the C1 position (alpha to the nitrogen) forms an unstable carbinolamine.

-

Ammonia Release: The intermediate collapses, releasing ammonia and forming 1-(4-methylphenyl)pentan-1-one (a ketone).

-

Ketone Reduction: The resulting ketone is often stereoselectively reduced by carbonyl reductases to the corresponding alcohol, 1-(4-methylphenyl)pentan-1-ol .

Pathway C: Side-Chain Oxidation ( -Oxidation)

The pentyl chain undergoes oxidation at the terminal (

Part 3: Phase II Metabolism (Conjugation)

Phase II reactions mask the functional groups introduced in Phase I, facilitating renal or biliary excretion.

| Metabolite Substrate | Enzyme System | Conjugate Formed | Significance |

| 1-(4-Carboxyphenyl)pentan-1-amine | Amino Acid N-Acyltransferase | Glycine Conjugate | Major urinary metabolite (Hippuric acid analog). |

| 1-(4-Hydroxymethylphenyl)... | UGT1A9 / UGT2B7 | O-Glucuronide | Increases polarity for renal clearance. |

| 1-(4-Methylphenyl)pentan-1-ol | Sulfotransferase (SULT) | O-Sulfate | Minor pathway; significant in bile. |

Part 4: Experimental Protocols

To validate these pathways in a drug development setting, the following self-validating protocol is recommended.

Protocol: In Vitro Microsomal Stability & Metabolite ID

Objective: Determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound: 1-(4-Methylphenyl)pentan-1-amine (10 mM DMSO stock).

-

Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

-

Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

-

Initiation: Add Test Compound (final conc. 1

M) and NADPH regenerating system. -

Sampling: At

min, remove 50 -

Quenching: Immediately transfer aliquot into 150

L ice-cold Quench Solution. Vortex for 10s. -

Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS (Q-TOF or Triple Quad).

Data Analysis (Causality Check):

-

Metabolic Stability: Plot ln(remaining parent) vs. time. The slope

determines -

Metabolite ID: Scan for neutral losses.

-

+16 Da: Hydroxylation (Ring or Chain).

-

+30 Da: Carboxylic acid formation (Methyl -> COOH).

-

+1 Da (net -NH3 + O): Oxidative Deamination to Ketone.

-

Part 5: Visualization of Metabolic Pathways

The following diagram illustrates the branching metabolic fate of 1-(4-Methylphenyl)pentylamine.

Figure 1: Predicted metabolic tree showing the divergence between ring oxidation (Blue), deamination (Red), and side-chain oxidation (Green).

References

-

Caldwell, J. (1976). The metabolism of amphetamines in mammals. Drug Metabolism Reviews, 5(2), 219–280. Link

-

Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Therapeutic Drug Monitoring, 24(2), 277–289. Link

-

Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone (4-methylmethcathinone) in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 45(9), 1068–1075. Link (Note: Cited for the specific oxidative mechanism of the 4-methyl group in phenethylamine analogs).

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Technical Monograph: Physico-Chemical Profiling of 1-(4-Methylphenyl)pentan-1-amine Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-Methylphenyl)pentan-1-amine (systematically

Chemical Identity & Structural Architecture[1][2]

The core scaffold consists of a phenyl ring substituted at the para position with a methyl group, linked to a pentyl chain where the amino group resides on the benzylic carbon (

Nomenclature & Identification

| Identifier | Detail |

| IUPAC Name | 1-(4-Methylphenyl)pentan-1-amine |

| Common Designations | |

| Chemical Formula | C |

| Molecular Weight | 177.29 g/mol |

| SMILES | CCCCC(N)C1=CC=C(C)C=C1 |

| Structural Class |

Stereochemistry

The C1 position is a chiral center, yielding two enantiomers: (R)- and (S)-1-(4-methylphenyl)pentan-1-amine.[1]

-

Stereochemical Impact: Based on homologous benzylic amines, the (S)-enantiomer is predicted to exhibit higher affinity for monoamine transporters, while the (R)-enantiomer often retains higher MAO inhibition potency.[1]

Physico-Chemical Characteristics

The introduction of the pentyl chain (C5) significantly alters the solvation profile compared to ethyl (amphetamine) or propyl (ethcathinone) analogs.[1]

Calculated & Predicted Properties

The following data points are derived from consensus modeling of the homologous series (Methyl

| Property | Value (Predicted/Exp) | Significance |

| LogP (Lipophilicity) | 3.6 ± 0.3 | High BBB permeability; propensity for tissue accumulation.[1] |

| pKa (Basicity) | 9.6 ± 0.2 | Exists predominantly as a cation at physiological pH (7.4).[1] |

| Polar Surface Area (PSA) | 26.02 Ų | Excellent membrane variation; <90 Ų indicates CNS penetration.[1] |

| Boiling Point | 255°C - 265°C (760 mmHg) | High thermal stability; suitable for GC-MS analysis without derivatization.[1] |

| Solubility (Water) | < 0.5 mg/mL (Free base) | Requires conversion to HCl or Citrate salt for aqueous formulation.[1] |

| Refractive Index | 1.518 | Characteristic for purity assessment of the free base oil.[1] |

Solubility & Formulation Logic

Due to the high LogP (approx 3.6), the free base is essentially insoluble in water.[1]

-

Protocol: For biological assays, the hydrochloride salt must be generated.[1]

-

Solvent Compatibility: The free base is miscible in dichloromethane, ethanol, and DMSO.[1]

Synthetic Pathways & Methodology

To ensure high purity and stereochemical control, two primary routes are recommended. The Reductive Amination route is preferred for scalability, while the Grignard Addition allows for convergent synthesis from aryl aldehydes.[1]

Synthesis Workflow Visualization

Figure 1: Comparative synthetic pathways. Route A is preferred for industrial scalability; Route B utilizes nitrile precursors.

Key Experimental Protocol: Reductive Amination

Rationale: Direct amination of the ketone avoids the formation of secondary amine byproducts common in alkyl halide substitutions.[1]

-

Precursor Preparation: Dissolve 1-(4-methylphenyl)pentan-1-one (10 mmol) in dry Methanol (50 mL).

-

Imine Formation: Add Ammonium Acetate (100 mmol, 10 eq) to buffer the solution and provide the nitrogen source.[1] Stir at RT for 30 mins.[1]

-

Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaCNBH

, 15 mmol) portion-wise. Note: NaCNBH -

Workup: Acidify with 1N HCl to pH 2 (decomposes excess hydride), then basify with NaOH to pH 12. Extract with Dichloromethane (3x).[1]

-

Purification: The high boiling point makes distillation difficult without high vacuum (<0.1 mmHg).[1] Column chromatography (Silica, DCM:MeOH 95:5) is recommended.

Pharmacological & Metabolic Profiling (SAR)[1]

The 1-(4-methylphenyl)pentylamine scaffold exhibits distinct pharmacodynamics driven by the "Pentyl Effect."[1]

Structure-Activity Relationship (SAR)[1]

-

Alpha-Alkyl Chain Length: Increasing the alpha-chain from methyl (amphetamine) to pentyl shifts the selectivity profile.[1]

-

4-Methyl Substitution: The para-methyl group enhances SERT (Serotonin Transporter) affinity slightly compared to the unsubstituted phenyl ring, but primarily increases lipophilicity and metabolic stability against ring hydroxylation.[1]

Metabolic Stability (CYP450 Interactions)

The molecule is susceptible to specific metabolic pathways that dictate its half-life (

| Metabolic Pathway | Enzyme | Outcome |

| Benzylic Hydroxylation | CYP2D6 / CYP3A4 | Oxidation at the benzylic carbon is blocked by the amine, but hydroxylation may occur on the 4-methyl group (forming the carboxylic acid metabolite).[1] |

| N-Dealkylation | CYP2D6 | Relevant only for N-substituted derivatives (e.g., N-methyl).[1] |

| Deamination | MAO-B | The alpha-pentyl group provides significant steric hindrance, likely inhibiting MAO-B degradation .[1] This suggests a prolonged duration of action compared to phenethylamine.[1] |

Safety & Handling Protocols

Hazard Identification

-

Corrosivity: As a primary amine, the free base is caustic (pH > 11).[1] It causes immediate skin necrosis and eye damage.[1]

-

Volatility: Moderate volatility.[1] Fumes are irritating to the respiratory tract.[1]

Storage & Stability[1]

-

Free Base: Store under Argon at 4°C. Sensitive to CO

absorption (forms carbamates).[1] -

HCl Salt: Hygroscopic.[1] Store in a desiccator at -20°C. Stable for >2 years if kept dry.[1]

Analytical Detection

For validation of synthesis or purity:

-

GC-MS: Splitless injection.[1]

References

-

PubChem. (2025).[1][2][3][4] 4-Methyl-1-(4-methylphenyl)pentan-1-amine | C13H21N.[1][5] National Library of Medicine.[1] [Link][1]

-

Meltzer, P. C., et al. (2006).[1] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.[1][6] Journal of Medicinal Chemistry. [Link]

-

Glennon, R. A. (1987).[1] Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress.[1] Raven Press.[1] (Contextual SAR for phenylalkylamines).

-

Oreate AI. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics. [Link] (Cited for homologous series physico-chemical data).[1]

Sources

- 1. 4-Methylbenzylamine | C8H11N | CID 66035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Methylphenyl)propane-2-amine | C10H15N | CID 199116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine | C15H17N | CID 3857670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-1-(4-methylphenyl)pentan-1-amine | C13H21N | CID 43210111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Modular Synthesis of 1-(4-Methylphenyl)pentan-1-amine

This response is structured as a technical Application Note for professional researchers, focusing on the synthesis of 1-(4-methylphenyl)pentan-1-amine (also known as

The protocol outlines a standard two-step modular synthesis: Friedel-Crafts acylation followed by Reductive Amination.

Executive Summary

This application note details the synthetic pathway for 1-(4-methylphenyl)pentan-1-amine , a primary amine building block. The protocol utilizes a robust, two-stage workflow designed for scalability and purity.

-

Regioselective Friedel-Crafts Acylation: Synthesis of the intermediate ketone, 1-(4-methylphenyl)pentan-1-one (p-methylvalerophenone).

-

Reductive Amination: Conversion of the ketone to the target primary amine using a mild reducing agent to minimize side reactions (e.g., alcohol formation).

This guide emphasizes process safety, mechanistic understanding, and critical quality attributes (CQAs) for research-grade synthesis.

Retrosynthetic Analysis & Pathway Design

The target molecule is a benzylic amine. The most direct disconnection is at the C-N bond, suggesting a reductive amination of the corresponding ketone. The ketone, in turn, can be derived from toluene and valeryl chloride via electrophilic aromatic substitution.

Mechanism Visualization

The following diagram illustrates the reaction pathway and logical flow.

Figure 1: Synthetic workflow from commodity precursors to the target amine.

Experimental Protocol

Part A: Synthesis of 1-(4-Methylphenyl)pentan-1-one

Objective: Introduce the pentyl chain via acylation. Reaction Type: Electrophilic Aromatic Substitution (Friedel-Crafts).

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Toluene | Solvent/1.0 | Substrate (Excess used as solvent) |

| Valeryl Chloride | 1.0 | Acylating Agent |

| Aluminum Chloride (AlCl3) | 1.1 | Lewis Acid Catalyst |

| DCM (Optional) | - | Solvent (if Toluene is limiting) |

Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and an acid gas scrubber (for HCl evolution). Maintain an inert atmosphere (

or -

Catalyst Suspension: Charge the flask with anhydrous

and anhydrous solvent (DCM or excess Toluene). Cool to 0–5°C in an ice bath. -

Acylation: Add Valeryl Chloride dropwise over 30 minutes. The mixture may darken; this is characteristic of the acylium ion complex formation.

-

Substrate Addition: If using DCM, add Toluene dropwise. If Toluene is the solvent, the reaction proceeds upon chloride addition.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the acid chloride.

-

Quench: Caution: Exothermic. Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum complex).

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (

). Combine organics, wash with brine, dry over -

Purification: Purify the crude ketone via vacuum distillation or flash column chromatography (

, Hexane/EtOAc gradient).

Part B: Reductive Amination to 1-(4-Methylphenyl)pentan-1-amine

Objective: Convert the carbonyl group to a primary amine. Method: Leuckart-Wallach or Borohydride Reduction. Here, we utilize the Ammonium Acetate/Sodium Cyanoborohydride method for mildness and selectivity.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 1-(4-Methylphenyl)pentan-1-one | 1.0 | Substrate |

| Ammonium Acetate ( | 10.0 | Nitrogen Source |

| Sodium Cyanoborohydride ( | 1.5 | Reducing Agent |

| Methanol (MeOH) | - | Solvent |

| Molecular Sieves (3Å) | - | Water Scavenger |

Procedure

-

Imine Formation: In a dry RBF, dissolve the ketone (from Part A) in anhydrous Methanol. Add Ammonium Acetate and activated 3Å molecular sieves.

-

Equilibration: Stir at RT for 1 hour to promote imine/iminium formation.

-

Reduction: Cool the mixture to 0°C. Add

in small portions.-

Note:

is toxic and generates HCN if acidified. Handle in a fume hood.

-

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Quench: Carefully quench with 1M HCl (in a hood) to decompose excess hydride and hydrolyze borate complexes. Adjust pH to <2.

-

Workup (Acid/Base Extraction):

-

Wash the acidic aqueous phase with Ether (removes neutral impurities/unreacted ketone).

-

Basify the aqueous phase to pH >12 using NaOH pellets or 50% NaOH solution.

-

Extract the liberated free amine into DCM (

).

-

-

Isolation: Dry the DCM extracts over

, filter, and concentrate. -

Salt Formation (Optional but Recommended): Dissolve the oil in dry ether and add HCl/Dioxane to precipitate the hydrochloride salt. This yields a stable, crystalline solid.

Analytical Characterization (Expected Data)

The following parameters serve as validation criteria for the synthesized product.

| Technique | Expected Signal / Observation | Interpretation |

| Physical State | Colorless oil (free base) or White solid (HCl salt) | Visual purity check. |

| Para-substituted aromatic ring. | ||

| Benzylic proton (alpha to amine). | ||

| Methyl group on the ring. | ||

| Terminal methyl of pentyl chain. | ||

| IR Spectroscopy | ~3300–3400 | N-H stretch (Primary amine). |

| Mass Spectrometry | Confirms molecular weight ( |

Safety & Handling Protocols

Hazard Identification

-

Valeryl Chloride: Corrosive, lachrymator. Reacts violently with water.

-

Sodium Cyanoborohydride: Highly toxic if swallowed or in contact with skin. Contact with acids liberates very toxic gas (HCN).

-

Amines: Generally irritants/corrosives; potential sensitizers.

Engineering Controls

-

All reactions involving acid chlorides or cyanoborohydrides must be performed in a certified chemical fume hood .

-

Cyanide Waste: Waste streams containing

must be treated as cyanide waste and disposed of according to specific EHS regulations (often requiring oxidation with bleach prior to disposal).

PPE Requirements

-

Eye/Face: Chemical splash goggles and face shield.

-

Skin: Nitrile gloves (double-gloving recommended for cyanoborohydride handling) and lab coat.

-

Respiratory: If working outside a hood (not recommended), use a NIOSH-approved respirator with organic vapor/acid gas cartridges.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

PubChem. (n.d.).[1][2] 1-(4-Methylphenyl)pentan-1-amine.[2][3][4] National Center for Biotechnology Information. Retrieved February 10, 2026. Link

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Sodium Cyanoborohydride. Link

Sources

Application Note: GC-MS Identification of 1-(4-Methylphenyl)pentylamine in Biological Fluids

This Application Note is designed for researchers and forensic toxicologists requiring a validated, high-sensitivity protocol for the identification of 1-(4-Methylphenyl)pentylamine (also known as 1-(p-tolyl)pentan-1-amine) in biological matrices.

This compound is a structural homolog of various psychoactive phenethylamines and cathinone metabolites. Its identification requires distinguishing it from positional isomers (e.g., 2-amino derivatives) using precise retention indexing and mass spectral fragmentation.

Introduction & Scientific Rationale

The identification of alkyl-aryl amines in biological fluids is critical for forensic toxicology and metabolic profiling. This compound presents a specific analytical challenge due to its structural similarity to other designer drugs (e.g., 4-methyl-2-pentanamine analogs or reduced cathinone metabolites).

Direct analysis of primary amines by GC-MS is often compromised by peak tailing and thermal instability. Therefore, this protocol employs Chemical Derivatization using Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA). This step converts the polar amine into a volatile, stable amide, improving peak shape and providing unique high-mass fragments for definitive identification.

Mechanism of Identification[1]

-

Alpha-Cleavage: The primary fragmentation mechanism for this molecule is

-cleavage adjacent to the nitrogen atom. -

Base Peak Generation:

-

Underivatized: Loss of the butyl chain (

) yields the resonance-stabilized iminium ion at m/z 120 . -

TFAA-Derivative: Loss of the butyl chain yields the perfluoro-acyl iminium ion at m/z 216 .

-

-

Selectivity: The specific mass shift observed upon derivatization confirms the presence of a primary amine and distinguishes the analyte from tertiary amine contaminants.

Experimental Protocol

Reagents and Standards[1][2]

-

Reference Standard: this compound hydrochloride (purity >98%).

-

Internal Standard (IS): 1-Phenylpentan-1-amine-d5 or Methamphetamine-d5.

-

Derivatizing Agents: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).

-

Solvents: Ethyl Acetate (HPLC Grade), Hexane, Dichloromethane.

-

Buffer: Carbonate/Bicarbonate buffer (pH 10.5).

Sample Preparation Workflow (Liquid-Liquid Extraction)

This method utilizes a basic extraction to isolate the amine, followed by acylation.

-

Aliquot: Transfer 1.0 mL of urine or plasma to a glass centrifuge tube.

-

Spike: Add 50 µL of Internal Standard solution (10 µg/mL).

-

Alkalinization: Add 0.5 mL of 0.1 M Carbonate Buffer (pH 10.5). Vortex for 10 sec.

-

Extraction: Add 3 mL of Ethyl Acetate:Hexane (1:1 v/v).

-

Agitation: Rotate/shake for 10 minutes. Centrifuge at 3000 rpm for 5 minutes.

-

Evaporation: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.

-

Derivatization:

-

Reconstitute residue in 50 µL Ethyl Acetate.

-

Add 50 µL TFAA (or PFPA).

-

Cap and incubate at 70°C for 20 minutes.

-

-

Reconstitution: Evaporate excess reagent under nitrogen. Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.

GC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B / 8890 (or equivalent) | High retention time reproducibility. |

| Column | DB-5MS UI (30 m x 0.25 mm x 0.25 µm) | Low bleed, standard non-polar phase for amines. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet | Splitless (1 min purge), 250°C | Maximizes sensitivity for trace analytes. |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid elution of solvent; separation of isomers. |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |

| Ion Source | EI (Electron Ionization), 230°C | Standard 70 eV fragmentation. |

| Quadrupole | 150°C | Maintains mass stability. |

| Acquisition | SIM/Scan Mode | Scan (40-450 amu) for ID; SIM for Quant. |

Results and Interpretation

Mass Spectral Data

The following table summarizes the diagnostic ions for the underivatized and derivatized analyte.

| Form | Molecular Weight | Molecular Ion ( | Base Peak (100%) | Qualifier 1 | Qualifier 2 |

| Underivatized | 177.29 | 177 | 120 | 91 | 105 |

| TFAA-Derivative | 273.30 | 273 | 216 | 120 | 91 |

| PFPA-Derivative | 323.31 | 323 | 266 | 120 | 169 |

-

Interpretation: The Base Peak corresponds to the

ion (loss of the pentyl chain's butyl tail).-

Underivatized:

. -

TFAA:

.

-

-

Qualifier Ion (m/z 91): Tropylium ion characteristic of the benzyl moiety.

Structural Fragmentation Pathway

The diagram below illustrates the specific fragmentation logic used to validate the identity of this compound.

Analytical Workflow Diagram

This flowchart ensures the protocol is reproducible across different laboratories.

Method Validation Criteria

To ensure Trustworthiness and Integrity , the method must meet the following criteria before routine use:

-

Selectivity: No interfering peaks at the retention time of the analyte in blank matrix. The ion ratio (216/120) must be within ±20% of the reference standard.

-

Linearity:

over the range of 10–1000 ng/mL. -

LOD/LOQ:

-

Limit of Detection (LOD): Signal-to-Noise (S/N) > 3.

-

Limit of Quantitation (LOQ): S/N > 10.

-

-

Carryover: Inject a solvent blank after the highest calibrator; response must be < 1% of LOQ.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1391497-98-5, this compound. Retrieved October 26, 2025, from [Link]

-

Hamby, D., et al. (2015). Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New “Legal High”. Journal of Forensic Sciences. (Provides comparative fragmentation data for 4-methylphenyl alkylamines). Retrieved from [Link]

-

NIST Chemistry WebBook. Mass Spectra of Amine Derivatives. National Institute of Standards and Technology.[1][2] Retrieved from [Link]

Sources

Dosing guidelines for 1-(4-Methylphenyl)pentylamine in rodent models

Application Note: Pharmacological Characterization & Dosing Protocols for 1-(4-Methylphenyl)pentylamine in Rodent Models

Part 1: Executive Summary & Compound Profile

1.1 The Molecule this compound (referred to herein as 4-MPPA to distinguish from the cathinone "4-MPD") is a structural analog of 1-phenylpentylamine and 4-methylbenzylamine . It belongs to a class of substituted phenethylamines/benzylamines often investigated for monoamine transporter activity (DAT/NET/SERT).

-

IUPAC Name: 1-(4-methylphenyl)pentan-1-amine[1]

-

Molecular Weight: ~191.31 g/mol [1]

-

Predicted Mechanism: Based on Structure-Activity Relationships (SAR) of alpha-alkylbenzylamines, 4-MPPA likely functions as a monoamine releasing agent or reuptake inhibitor . The para-methyl substitution typically enhances selectivity for serotonin (SERT) and dopamine (DAT) compared to the non-methylated parent.

1.2 Strategic Dosing Philosophy Because 4-MPPA is a New Chemical Entity (NCE) with limited historical toxicological data, you cannot rely on fixed-dose literature. You must employ a Self-Validating Dose-Escalation Strategy .

-

The Risk: Structural analogs like 4-Methylamphetamine (4-MA) exhibit narrow therapeutic indices and potential neurotoxicity.

-

The Solution: Use the OECD 425 Up-and-Down Procedure (UDP) to establish the LD50/MTD (Maximum Tolerated Dose) before commencing behavioral assays.

Part 2: Formulation & Stability (The Foundation)

Inconsistent data often stems from poor solubility. 4-MPPA is lipophilic.

Protocol A: Preparation of Injectable Solution

| Parameter | Specification | Causality / Rationale |

| Salt Form | Hydrochloride (HCl) preferred | Freebase amines are oils, unstable, and caustic to tissue. Convert to HCl salt for water solubility. |

| Vehicle (Standard) | 0.9% Sterile Saline | For HCl salts. Physiologically neutral. |

| Vehicle (Lipophilic) | 5% DMSO / 5% Tween-80 / 90% Saline | Use only if the compound precipitates in saline. DMSO aids dissolution; Tween prevents re-crystallization. |

| pH Adjustment | 6.5 – 7.4 | Highly acidic solutions (common with amine salts) cause peritonitis in IP injection, altering behavior (writhing) and confounding data. |

| Storage | -20°C (Stock), 4°C (Working) | Prevent oxidation of the amine group. |

Step-by-Step Formulation:

-

Weigh 4-MPPA powder (precision: ±0.01 mg).

-

Dissolve in 5% total volume DMSO (if using lipophilic method). Vortex for 30s.

-

Add 5% Tween-80. Vortex until emulsified.

-

Slowly add 90% warm (37°C) saline while stirring.

-

Critical Validation: Check pH. If <6.0, adjust with 0.1N NaOH. Filter sterilize (0.22 µm PVDF) before injection.

Part 3: Dosing Guidelines & Experimental Workflows

Phase 1: Acute Toxicity & Dose-Finding (OECD 425 Modified)

Do not jump to behavioral efficacy. You must define the therapeutic window.

The "Up-and-Down" Algorithm:

-

Animal: Sprague-Dawley Rats (Male, 250-300g) or C57BL/6 Mice (Male, 20-25g).

-

Starting Dose: 1.0 mg/kg (i.p.). Rationale: 1-phenylpentylamine analogs can be potent.

-

Observation: 48 hours.

-

Decision Logic:

-

If Survival + No Toxicity: Increase dose by factor of 3.2 (Log scale: 1 -> 3.2 -> 10 -> 32 mg/kg).

-

If Toxicity (Seizures/Ataxia): Decrease dose by factor of 3.2.

-

If Death: Stop. The previous lower dose is the MTD.

-

Visual Workflow: The Safety Decision Tree

Caption: Figure 1. Modified Up-and-Down Procedure (UDP) for establishing the Maximum Tolerated Dose (MTD) of 4-MPPA.

Phase 2: Behavioral Characterization (The Irwin Test)

Once MTD is known (e.g., let's assume MTD is 30 mg/kg), proceed to efficacy testing using the Irwin Observation Battery . This screens for CNS stimulation, depression, and autonomic effects.

Recommended Dosing Groups (n=8/group):

-

Vehicle Control: (Saline/DMSO mix)

-

Low Dose: 3.0 mg/kg (Probe for threshold effects)

-

Medium Dose: 10.0 mg/kg (Likely active range for monoaminergics)

-

High Dose: 20.0 mg/kg (Below MTD, probing intensity)

-

Positive Control: Amphetamine (1.0 mg/kg) or Cocaine (10 mg/kg) for benchmarking.

Data Collection Table: The Irwin Score Sheet

| Domain | Signs to Score (0-3 Scale) | Mechanistic Insight |

| Excitation | Hyperactivity, Rearing, Stereotypy (head weaving) | Indicates Dopaminergic activation (Striatum). |

| Autonomic | Piloerection, Salivation, Pupil Dilation (Mydriasis) | Indicates Noradrenergic / Sympathetic activation. |

| Neurological | Ataxia, Tremors, Straub Tail | Straub tail often indicates Serotonergic (5-HT2A) engagement. |

| Depression | Sedation, Ptosis (drooping eyelids) | Indicates off-target toxicity or biphasic depletion. |

Phase 3: Pharmacokinetics (PK) Snapshot

Behavioral data is useless without knowing when the drug peaks.

Protocol:

-

Dose: 10 mg/kg (i.p.)

-

Timepoints: 15, 30, 60, 120, 240 mins post-injection.

-

Collection: Tail vein microsampling (20 µL) into EDTA tubes.

-

Analysis: LC-MS/MS.

-

Target: Correlate T_max (Time of max concentration) with Peak Locomotor Activity.

Putative Mechanism of Action

Caption: Figure 2. Hypothesized mechanism: 4-MPPA acting as a substrate-type releaser at DAT/NET sites, increasing synaptic monoamines.

Part 4: Scientific Integrity & Safety Warnings

-

Stereochemistry: 4-MPPA has a chiral center. The (R)- and (S)- enantiomers likely have vastly different potencies (similar to amphetamine where S(+) is more potent). Recommendation: If using a racemic mixture, acknowledge that potency is likely 50% of the pure eutomer.

-

Thermoregulation: Substituted phenethylamines often cause hyperthermia. Monitor rectal temperature at T+30 and T+60 mins. Significant hyperthermia (>1.5°C rise) is a marker of serotonin syndrome risk.

-

Handling: Treat as a potent neurotoxin until proven otherwise. Use double-gloving and a fume hood.

References

-

OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.[2] Link

-

Baumann, M. H., et al. (2012).[3] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link

-

Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. British Journal of Pharmacology. Link

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-Methyl-1-(4-methylphenyl)pentan-1-amine.[1]Link

-

US EPA. (2022). Acute Oral Toxicity Up-and-Down Procedure Guidelines.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-(4-Methylphenyl)pentylamine

Executive Summary

1-(4-Methylphenyl)pentylamine presents a classic "amphiphilic mismatch" in aqueous formulation.[1] While the primary amine functionality (

Users typically encounter precipitation ("crashing out") during:

-

Dilution from DMSO stocks into culture media (pH 7.4).

-

Direct dissolution of the free base oil into aqueous buffers.[1]

-

Storage of low-concentration aqueous solutions (adsorption to plastics).[1]

This guide provides mechanistic insights and validated protocols to resolve these issues without compromising biological assay integrity.

Module 1: The Physicochemical Root Cause

To solve the solubility problem, one must understand the competition between the hydrophobic scaffold and the ionizable amine.

The pKa Trap

Primary alkyl amines typically exhibit a

-

At pH < 8.0: The molecule exists predominantly as the cationic ammonium salt (

), which is water-soluble. -

At pH > 9.0: The equilibrium shifts toward the neutral free base, which is highly lipophilic and practically insoluble in water.

The Paradox: Even at pH 7.4 (PBS/Media), where the molecule is theoretically 99.9% ionized, precipitation occurs. Why?

-

Reason: The "DMSO Crash." When a concentrated DMSO stock (neutral species) is added to water, the DMSO disperses faster than the amine can protonate. The hydrophobic molecules aggregate instantly due to local supersaturation before they can find a proton to become soluble.[1]

Visualization: The Solubility Decision Matrix

Figure 1: Strategic decision tree for selecting the correct solubilization method based on experimental constraints.

Module 2: Validated Protocols

Protocol A: The "Acid-Primed" Dilution (Best for Non-Cellular Assays)

Use this when the assay tolerates slightly acidic pH (pH 6.0–6.5).

Mechanism: Pre-protonating the buffer ensures that as the amine enters the aqueous phase, it immediately converts to its soluble cationic form (

-

Prepare Buffer: Start with 100 mM Phosphate or Citrate buffer adjusted to pH 6.0 .

-

Prepare Stock: Dissolve this compound in Ethanol or DMSO at 100x the final concentration.

-

Mixing:

Protocol B: Cyclodextrin Complexation (Best for Cell Culture)

Use this when pH must remain 7.4 and DMSO toxicity is a concern.

Mechanism: Hydroxypropyl-

| Component | Concentration | Function |

| HP- | 10% - 20% (w/v) | Solubilizing Agent |

| Compound | Up to 5 mM | Active Agent |

| Water/Media | Balance | Solvent |

Steps:

-

Dissolve HP-

-CD in water/media to make a 20% (w/v) solution.[1] Filter sterilize (0.22 µm). -

Add the this compound (free base or DMSO stock) to this solution.[1]

-

Sonicate for 30 minutes at 37°C. The solution should turn from cloudy to clear.

-

Dilute this complex into the final assay medium.[1]

Protocol C: The "Intermediary Step" (Preventing the DMSO Crash)

Use this for standard screenings when Cyclodextrins are unavailable.

The Error: Adding 1 µL of 10 mM DMSO stock directly to 1000 µL media.[1] The Fix: Serial dilution in a semi-aqueous solvent.[1]

-

Stock: 10 mM in 100% DMSO.

-

Intermediate: Dilute Stock 1:10 into 50% DMSO / 50% Water .

-

Why? This pre-hydrates the DMSO shell but keeps organic content high enough to prevent precipitation.[1]

-

-

Final: Dilute Intermediate 1:100 into the assay buffer.

-

Result: The compound is already partially solvated by water, reducing the shock of the final dilution.

-

Module 3: Troubleshooting & FAQs

Q1: The solution is clear, but my potency is lower than expected. Why?

Diagnosis: Adsorption to Plasticware.[1] Mechanism: Lipophilic amines (LogP > 2.[1]5) stick avidly to polystyrene and polypropylene surfaces [3].[1] Solution:

-

Use Glass or Low-Binding plastic tips and tubes for all intermediate dilutions.[1]

-

Add 0.01% Tween-20 or BSA to the buffer.[1] These block the plastic binding sites, ensuring the drug stays in solution.

Q2: Can I just add HCl to the DMSO stock?

Answer: Yes, but with caution. Adding 1 equivalent of concentrated HCl (12M) to the DMSO stock converts the free base to the Hydrochloride salt in situ.

-

Pros: The salt form is much more soluble upon dilution into water.[1]

-

Cons: You must ensure the added acid does not drop the pH of your final cell culture media below physiological limits.

Q3: What is the maximum solubility I can expect?

| Solvent System | Estimated Max Solubility (25°C) | Notes |

| Pure Water (pH 7) | < 0.1 mg/mL | Likely to form an emulsion/oil droplets.[1] |

| PBS (pH 7.4) | ~ 0.5 mg/mL | Only if carefully diluted (Protocol C).[1] |

| Acidic Buffer (pH 5) | > 10 mg/mL | Fully protonated salt form.[1] |

| 20% HP- | > 5 mg/mL | Best for high-concentration physiological pH.[1] |

Module 4: Mechanistic Visualization

Understanding the "Crash" is vital for avoiding it.[1]

Figure 2: Kinetic mechanism of precipitation vs. stabilization.[1]

References

-

PubChem. (2023).[1] Pentylamine: Chemical and Physical Properties. National Library of Medicine.[1] [Link]

- Context: Provides baseline pKa data (~10.6)

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

- Context: Authoritative review on using HP- -CD to solubilize lipophilic drug candid

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

-

Context: Source for mechanisms of plastic adsorption and pH-dependent solubility profiling.[1]

-

Sources

Technical Support Center: Minimizing Degradation of 1-(4-Methylphenyl)pentylamine

[1]

Executive Summary & Chemical Vulnerability Profile

1-(4-Methylphenyl)pentylamine (also known as 1-(p-tolyl)pentan-1-amine) is a primary benzylic amine.[1] Its chemical structure dictates its instability profile.[1] Unlike tertiary amines, which are relatively robust, this compound possesses two critical vectors for degradation:

-

The Primary Amine Group (-NH₂): This moiety is highly nucleophilic and basic.[1] It reacts rapidly with atmospheric carbon dioxide (CO₂) to form carbamate salts, often visible as a white crust.

-

The Benzylic Carbon: The carbon atom adjacent to the aromatic ring is activated, making it susceptible to oxidative deamination or radical autoxidation, especially under UV light or in the presence of trace metal ions.

Immediate Action Required: If your sample is currently stored in a clear vial with a loose cap on a benchtop, move it immediately to a dark, cool environment and purge the headspace with an inert gas (Argon/Nitrogen).

Troubleshooting Guide (Q&A)

Issue 1: Appearance Change (Yellowing)

Q: My originally clear/colorless oil has turned pale yellow or amber. Is it still usable?

A: The yellowing indicates oxidative degradation , likely forming imines or N-oxides.[1]

-

Cause: Exposure to oxygen and light. The benzylic position allows for the formation of radical species that react with O₂, leading to conjugated impurities (Schiff bases) which are chromophores (colored).

-

Impact: For high-precision biological assays (e.g., receptor binding), this purity drop (>1-2%) is unacceptable.[1] For rough synthetic work, it may be salvageable.

-

Solution: Perform an Acid-Base Extraction (Protocol A below) to remove neutral oxidation byproducts.[1]

Issue 2: White Precipitate/Crust Formation

Q: There is a white solid crust forming on the threads of the vial cap or floating in the liquid. Has the compound crystallized?

A: This is likely not crystallization of the product, but the formation of a carbamate salt .

-

Mechanism: Primary amines react reversibly with atmospheric CO₂:

ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display"> -

Diagnosis: Take a small amount of the white solid and add dilute NaOH. If it dissolves and releases the oily free amine, it was the carbamate.

-

Prevention: You must minimize headspace and use Parafilm® or Teflon-taped seals.[1] Store under Argon.[1]

Issue 3: Solubility Issues

Q: The compound is no longer dissolving fully in organic solvents like dichloromethane (DCM).

A: This confirms the presence of carbamate salts or carbonate formation . The free base amine is soluble in DCM; the ionic carbamate salt is not.

-

Fix: Wash the organic solution with basic water (pH > 12). The base will deprotonate the carbamate, releasing CO₂ and regenerating the soluble free amine.

Visualizing Degradation Pathways

The following diagram illustrates the two main enemies of your compound: Carbon Dioxide and Oxygen .

Figure 1: Mechanistic pathways for the degradation of primary benzylic amines.[1] Note that carbamate formation is reversible, whereas oxidation is generally irreversible.

Storage Protocols & Data

Protocol A: Optimal Storage Conditions

To maximize shelf-life, adhere to the "Three-Block" rule: Block Light, Block Air, Block Heat.[1]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lower T slows oxidation kinetics significantly [1].[1] |

| Atmosphere | Argon (Ar) | Ar is heavier than air and forms a better "blanket" than Nitrogen (N₂) for opening/closing vials. |

| Container | Amber Glass (Type I) | Blocks UV radiation (290-450 nm) which catalyzes radical formation at the benzylic carbon [2].[1] |

| Closure | Teflon (PTFE) Lined Cap | Prevents leaching of plasticizers and provides a superior gas seal compared to pulp/poly liners. |

Protocol B: Recovery of Degraded Amine (Acid-Base Extraction)

If your compound has yellowed or crusted, use this purification workflow:

-

Dissolve: Dissolve the degraded sample in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Acidify: Extract with 1M HCl. The amine will protonate (

) and move to the aqueous layer. Neutral impurities (oxidation byproducts) will stay in the organic layer. -

Wash: Discard the organic layer. Wash the aqueous layer once more with fresh solvent.

-

Basify: Slowly add 2M NaOH to the aqueous layer until pH > 12. The amine will deprotonate and oil out.

-

Extract: Extract the now cloudy aqueous mixture with fresh Dichloromethane (3x).

-

Dry & Concentrate: Dry the combined organics over anhydrous

, filter, and evaporate under vacuum (keep bath < 30°C).

Comparative Stability Data

Estimated degradation rates based on homologous benzylic amine behaviors [3].

| Storage Condition | Appearance (3 Months) | Purity (LC-MS) | Primary Impurity |

| Amb. Temp, Clear Vial, Air | Dark Amber / Brown | < 85% | Imines, Amides |

| Amb. Temp, Amber Vial, Air | Pale Yellow | ~ 92% | N-Oxides |

| 4°C, Sealed, Air | Off-white / Slight Yellow | ~ 96% | Carbamates (Surface) |

| -20°C, Amber Vial, Argon | Colorless / Unchanged | > 99% | None Detected |

Decision Logic for Handling

Use this logic flow to determine the necessary handling precautions before starting your experiment.

Figure 2: Decision matrix for storage based on the salt form vs. free base form.[1]

References

-

Chemical Kinetics of Amine Oxidation

-

Photolytic Degradation

-

CO2 Interaction with Primary Amines

Technical Support Center: High-Efficiency Extraction of 1-(4-Methylphenyl)pentylamine

[1]

Analyte Status: Lipophilic Primary Amine | Matrix: Human Plasma | LogP: ~2.5–3.0 | pKa: ~10.2

Introduction: The "Amine Trap"

Welcome to the technical guide for extracting 1-(4-Methylphenyl)pentylamine (1,4-MPPA).[1] This molecule presents a classic bioanalytical challenge: it is a lipophilic base .

At physiological pH (7.4), the amine group is protonated (

Module 1: Method Selection Strategy

Protocol A: Mixed-Mode Cation Exchange (SPE-MCX)

Recommended for: High sensitivity (LC-MS/MS), dirty matrices, and removal of phospholipids.[1]

The Logic: Since 1,4-MPPA is positively charged at acidic/neutral pH, we use a sorbent with a negative charge (sulfonic acid groups) to "lock" the molecule in place while washing away interferences. We then switch the pH to basic to "unlock" (neutralize) it for elution.

Step-by-Step Protocol:

-

Pre-treatment: Dilute 200 µL Plasma 1:1 with 2% Formic Acid .

-

Why? Acidifies the sample (pH ~3), ensuring 100% protonation of the amine so it binds to the cation exchange resin. Disrups protein binding.

-

-

Conditioning: Methanol (1 mL) followed by 2% Formic Acid (1 mL).

-

Loading: Load pre-treated sample at a slow flow rate (1 mL/min).

-

Wash 1 (Aqueous): 2% Formic Acid in Water. (Removes proteins/salts).

-

Wash 2 (Organic): 100% Methanol. (Removes neutral lipids/interferences).

-

Critical: The analyte remains bound by ionic charge, so it will not wash off with methanol.

-

-

Elution: 5% Ammonium Hydroxide in Methanol.

-

Why? The high pH (

) neutralizes the amine (

-

-

Post-Elution: Evaporate under

at 40°C. Reconstitute in mobile phase.

Protocol B: Liquid-Liquid Extraction (LLE)

Recommended for: Cost-efficiency, speed, and GC-MS applications.[1]

The Logic:

To move the amine from plasma (water) to an organic solvent, it must be neutral . Since the

Step-by-Step Protocol:

-

Basification: Add 50 µL of 0.5 M NaOH or Saturated Sodium Carbonate to 200 µL plasma. Check pH > 12.

-

Extraction Solvent: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate:Hexane (50:50) .

-

Why MTBE? It forms a clear top layer and extracts lipophilic amines efficiently without extracting too much water.

-

-

Agitation: Vortex for 5 minutes (vigorous).

-

Separation: Centrifuge at 4000 rpm for 10 mins.

-

Transfer: Freeze the bottom aqueous layer (dry ice/acetone bath) and pour off the top organic layer.

Module 2: Troubleshooting Low Recovery

If you are seeing <60% recovery, consult the logic flow below.

Common Failure Points

| Symptom | Probable Cause | Corrective Action |

| LLE Recovery < 10% | pH is too low. At pH 10 (near pKa), 50% of the drug is still charged and stays in the water.[1] | Use NaOH to drive pH > 12. Do not use weak bases like ammonium hydroxide for LLE. |

| SPE Recovery < 10% | Elution pH too low. The amine is sticking to the MCX cartridge. | Ensure your elution solvent is fresh 5% |

| High Variability (RSD > 15%) | Evaporation Loss. 1,4-MPPA is a volatile amine.[1] | Add 10 µL of 0.1% HCl in MeOH to the eluate before evaporation. This forms a non-volatile hydrochloride salt. |

| Peak Tailing | Silanol Interactions. Amine sticking to glass vials or column. | Use Polypropylene (PP) vials. Add 5mM Ammonium Formate to your LC mobile phase to mask silanols. |

Visual Troubleshooting Logic

Caption: Diagnostic flow for identifying root causes of recovery loss in LLE and SPE workflows.

Module 3: Matrix Effects & Phospholipids

The Issue: Lipophilic amines often co-elute with plasma phospholipids (phosphatidylcholines), causing severe ion suppression in LC-MS/MS (Signal drops despite good extraction).

Detection: Monitor the phospholipid transition m/z 184 > 184 (in-source fragmentation) during your run. If this peak overlaps with your analyte, your sensitivity will suffer.

The Solution: "Pass-Through" Cleaning If MCX SPE is too expensive, use a Phospholipid Removal Plate (e.g., Ostro, HybridSPE).

-

Precipitate plasma (1:3 with 1% Formic Acid in Acetonitrile).

-

Pass through the specialized plate.

-

The Zirconia/Lewis-acid coating retains the phospholipids while 1,4-MPPA passes through.

Module 4: FAQ & Quick Reference

Q: Can I use standard C18 SPE cartridges? A: Not recommended. Because the amine is charged at neutral pH, it will break through C18 during the wash steps. You would have to load at pH 11 (neutral amine), but plasma proteins may precipitate or clog the cartridge at that pH. MCX (Mixed-Mode) is superior.[1]

Q: My standard curve is non-linear at low concentrations. A: This is likely adsorption . This compound sticks to glass surfaces.[1]

-

Fix 1: Change to Polypropylene (PP) autosampler vials.

-

Fix 2: Ensure your reconstitution solvent contains at least 20% organic (MeOH/ACN) to keep the lipophile in solution.

Q: Why is my internal standard (IS) recovery different from the analyte?

A: Are you using a deuterated analog (e.g., 1,4-MPPA-d3)? If not, and you are using a generic amine, the

References

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

-

Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Application Notes. Link

-

PubChem. (2025). Pentylamine and Related Alkylamines: Chemical Properties and pKa Data.[2] National Library of Medicine. Link

Technical Support Center: 1-(4-Methylphenyl)pentylamine Production

The following guide serves as a technical support resource for the scale-up of 1-(4-Methylphenyl)pentan-1-amine (also known as p-tolylpentan-1-amine). This document focuses on the chemical engineering and synthetic optimization required to transition from gram-scale discovery to kilogram-scale production.

Status: Operational Audience: Process Chemists, Scale-Up Engineers Topic: Synthetic Optimization & Troubleshooting

Part 1: Strategic Route Selection

For scaling up 1-arylalkylamines, selecting the correct synthetic pathway is the single most critical decision. While laboratory scale often utilizes hydride reagents (e.g., NaBH₄), these are cost-prohibitive and thermally hazardous at scale.

Recommendation: The industry standard for scaling this motif is Catalytic Reductive Amination of the corresponding ketone (p-methylvalerophenone).

Comparative Analysis of Synthetic Routes

| Feature | Route A: Direct Reductive Amination | Route B: Oxime Reduction (Recommended) | Route C: Leuckart-Wallach |

| Precursor | p-Methylvalerophenone + NH₃ + H₂ | p-Methylvalerophenone + NH₂OH | p-Methylvalerophenone + Ammonium Formate |

| Atom Economy | High (Water is the only byproduct) | Moderate (Requires hydroxylamine) | Low (CO₂ byproduct, excess reagents) |

| Purity Profile | Risk of secondary amine (dimer) formation | Excellent (Dimer formation minimal) | Moderate (N-formyl impurities common) |

| Scalability | High (Continuous flow compatible) | High (Batch reactor compatible) | Low (High temp, sublimation issues) |

| Safety | High Pressure H₂ (Requires Class I Div 1) | High Pressure H₂ | Thermal runaway risk at >180°C |

The Workflow Visualization

The following diagram outlines the recommended Oxime Reduction Pathway , which offers the highest purity profile for pharmaceutical intermediates by preventing the "dimerization" side reaction common in direct amination.

Caption: Figure 1. The two-step Oxime Reduction pathway minimizes secondary amine impurities compared to direct reductive amination.

Part 2: Technical Troubleshooting (Q&A)

This section addresses specific failure modes reported by process chemists during the scale-up of 1-arylalkylamines.

Category A: Reaction Kinetics & Yield[1]

Q: The hydrogenation of the oxime stalls at 80% conversion. Adding more catalyst doesn't help. What is happening?

A: This is likely Water Poisoning or Equilibrium Inhibition .

-

Mechanism: The reduction of an oxime generates water (

). On a larger scale, this water concentration increases significantly, potentially poisoning the catalyst surface (especially Raney Nickel) or encapsulating the active sites. -

Corrective Action:

-

Switch Solvent: If using MeOH, ensure it is anhydrous.

-

Increase Pressure: If running at <5 bar, increase H₂ pressure to 10–15 bar to drive kinetics.

-

Ammonia Additive: Ensure the reaction medium contains 5–10% ammonia (w/v). Ammonia prevents the formation of secondary amines but also keeps the catalyst surface active by preventing product inhibition (amine sticking to the metal).

-

Q: We are seeing 10-15% of the secondary amine dimer in the final product. How do we remove it?

A: Removal is difficult; prevention is key.

-

The Issue: The primary amine product reacts with the intermediate imine during reduction (

). -

Immediate Fix (Purification): The secondary amine is more lipophilic. Convert the crude mixture to the HCl salt. The primary amine hydrochloride usually crystallizes more readily from Isopropanol/EtOAc mixtures, leaving the secondary amine in the mother liquor.

-

Process Fix (Prevention):

-

Route Change: Switch to the Oxime Route (Fig 1). Oximes reduce directly to amines without forming a significant concentration of the free imine intermediate available for attack.

-

Ammonia Saturation: If performing direct reductive amination (Ketone + NH₃), you must use a large molar excess of ammonia (minimum 5-10 equivalents) to statistically favor the attack of NH₃ over the product amine.

-

Category B: Workup & Isolation[2]

Q: During the acid-base extraction, we formed a stable emulsion that won't separate. Why?

A: this compound has a significant lipophilic tail (pentyl + tolyl), acting as a surfactant when protonated/deprotonated.

-

The Fix:

-

Avoid Chlorinated Solvents: DCM often matches the density of the aqueous phase too closely in these mixtures. Use Toluene or MTBE for the organic phase.

-

Salting Out: Add saturated NaCl (brine) to the aqueous phase to increase density difference and ionic strength.

-

Temperature: Warm the emulsion to 40°C; viscosity drops, aiding separation.

-

Category C: Safety & Engineering

Q: We are using Raney Nickel. Are there specific hazards for this molecule's scale-up?

A: Yes. Apart from the standard pyrophoric nature of Raney Ni:

-

Exotherm Management: The reduction of the C=N bond is highly exothermic (~60-70 kJ/mol). On a gram scale, this heat dissipates. On a kilo scale, it can cause a runaway.

-

Protocol:

-

Dosing: Do not load all H₂ pressure instantly. Use a pressure-regulated feed or semi-batch mode where the substrate is pumped into a catalyst slurry under H₂.

-

Cooling: Ensure the reactor jacket is set to maintain <50°C during the initial rapid uptake phase.

-

Part 3: Detailed Protocol (Oxime Reduction Route)

Scale: 1.0 kg Input (p-Methylvalerophenone)

Step 1: Oximation

-

Charge Reactor A with 1.0 kg p-methylvalerophenone (5.25 mol) and 5 L Methanol.

-

Add 400 g Hydroxylamine Hydrochloride (5.75 mol, 1.1 eq) and 470 g Sodium Acetate (buffer).

-

Heat to reflux (65°C) for 4 hours. Monitor by HPLC (Target: <1% ketone).

-

Workup: Cool to 20°C. Add 10 L Water. The oxime will precipitate as a solid or heavy oil. Filter/decant and wash with water.

-

Dry: Vacuum dry at 40°C. Note: Oximes can be thermally unstable; do not overheat.

Step 2: Catalytic Hydrogenation[1]

-

Charge Autoclave (High Pressure) with the dried Oxime.

-

Solvent: Add 7 L Methanol saturated with Ammonia (approx. 7M NH₃ in MeOH). Crucial: Ammonia suppresses secondary amine formation.

-

Catalyst: Add 50 g Raney Nickel (slurry in MeOH). Safety: Pyrophoric.

-

Process: Purge N₂ (3x), then H₂ (3x). Pressurize to 10 bar H₂.

-

Reaction: Stir vigorously at 50°C. H₂ uptake will be rapid. Maintain pressure until uptake ceases (~6-12 hours).

-

Filtration: Filter catalyst over Celite under inert atmosphere (Argon/Nitrogen). Do not let the catalyst dry out.

-

Isolation: Evaporate MeOH/NH₃. Distill the residue under high vacuum (approx. 0.5 mmHg) to obtain the pure free base amine.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose low yields or purity issues immediately.

Caption: Figure 2. Diagnostic logic for common failure modes in reductive amination scale-up.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

-

Roose, P., et al. (2015). "Amines, Aliphatic."[2][3] Ullmann's Encyclopedia of Industrial Chemistry. (Detailed review of industrial hydrogenation of nitriles and oximes). Link

- Gross, T., et al. (2002). "Synthesis of Primary Amines: Reduction of Oximes." Organic Process Research & Development, 6(5).

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on Raney Ni and Pd/C handling).

-

Occupational Safety and Health Administration (OSHA). "Hydrogen Safety in the Laboratory/Plant." (Guidelines for Class I Div 1 environments). Link

Sources

Validation & Comparative

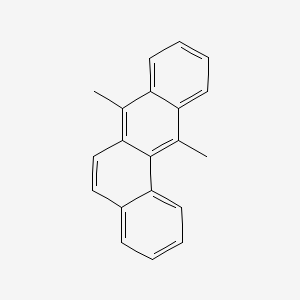

A Comparative Toxicological Assessment of 1-(4-Methylphenyl)pentylamine and the Prototypical Carcinogen 7,12-Dimethylbenz(a)anthracene (DMBA)

Abstract

This guide provides a comprehensive comparative toxicological analysis of 1-(4-Methylphenyl)pentylamine, a lesser-characterized aromatic amine, and 7,12-Dimethylbenz(a)anthracene (DMBA), a well-established and potent polycyclic aromatic hydrocarbon (PAH) carcinogen. While DMBA serves as a benchmark for severe genotoxicity and organ-specific carcinogenesis, the toxicological profile of this compound remains largely undefined. This document synthesizes available data for DMBA and extrapolates potential hazards for this compound based on structurally related compounds. We present a tiered experimental framework, including detailed protocols for in vitro and in vivo assays, to systematically evaluate and compare their cytotoxic, genotoxic, and acute toxic potentials. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to contextualize the risks associated with a novel compound against a known hazardous agent.